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Compound of Interest

Compound Name: Potassium vinyltrifluoroborate

Cat. No.: B043214

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
potassium vinyltrifluoroborate (CAS 13682-77-4), a versatile reagent in organic synthesis.
The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering valuable data for its identification, purity
assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of potassium
vinyltrifluoroborate in solution. The following tables summarize the key NMR data.

NMR Spectroscopic Data
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Chemical Coupling

Nucleus Solvent Shift () / Constant (J)  Multiplicity Assignment
ppm / Hz

H DMSO-ds 5.85-5.75 m -CH=

5.25-5.15 m =CH:z

13C DMSO-ds 139.0 CH=CH:

131.0 (broad)  -CH=CH:

19F DMSO-ds -137.5 q -BF3

up DMSO-ds 3.3 68.4 q -BFs

Table 1: NMR Spectroscopic Data for Potassium Vinyltrifluoroborate.

Experimental Protocol for NMR Spectroscopy

High-resolution *H, 13C, °F, and B NMR spectra can be obtained using a 300 MHz (or higher)
spectrometer.

Sample Preparation: A sample of potassium vinyltrifluoroborate is dissolved in deuterated
dimethyl sulfoxide (DMSO-de).

1H NMR: Spectra are recorded using a standard pulse sequence. The residual DMSO peak at
2.50 ppm serves as the internal reference.

13C NMR: Spectra are acquired with proton decoupling. The central peak of the DMSO-de
septet at 39.52 ppm is used for chemical shift referencing.

19F NMR: Spectra are referenced to an external standard, typically trifluoroacetic acid (TFA) or
CFCls.

1B NMR: A boron-free probe is used for 1B NMR spectroscopy. The chemical shifts are
referenced to an external standard of BFs-OEtz (0.0 ppm). A pulse sequence optimized for
quadrupolar nuclei may be employed to enhance resolution and observe B-F coupling.
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Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes
present in potassium vinyltrifluoroborate.

IR Spectroscopic Data

While a detailed peak list is not readily available in the literature, the key characteristic
absorption bands are summarized below. These are consistent with the structure of the
vinyltrifluoroborate anion.

Wavenumber (cm~?) Vibrational Mode Intensity
~3100 - 3000 =C-H stretch Medium
~1630 C=C stretch Medium
~1410 =CHz2 scissoring Medium
~1150 - 950 B-F stretch (strong, broad) Strong
~970 =C-H out-of-plane bend Strong

Table 2: Characteristic IR Absorption Bands for Potassium Vinyltrifluoroborate.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid potassium
vinyltrifluoroborate is placed directly on the ATR crystal, and pressure is applied to ensure
good contact. The spectrum is then recorded. This method requires minimal sample
preparation.

Potassium Bromide (KBr) Pellet: A small amount of potassium vinyltrifluoroborate is finely
ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press. The IR spectrum of the pellet is recorded.

Mass Spectrometry (MS)
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Mass spectrometry of organotrifluoroborates is best performed using soft ionization techniques
such as electrospray ionization (ESI), as they are ionic and non-volatile.

Mass Spectrometry Data

Due to the ionic nature of potassium vinyltrifluoroborate, mass spectrometry in the negative
ion mode is most informative. The expected primary ion is the vinyltrifluoroborate anion.

lonization Mode Observed lon m/z (calculated) Interpretation

Molecular anion (loss
ESI Negative [C2H3BFs]~ 95.02 of the potassium

counter-ion)

Table 3: Expected Mass Spectrometry Data for Potassium Vinyltrifluoroborate.

Experimental Protocol for Mass Spectrometry

Electrospray lonization (ESI) Mass Spectrometry: A dilute solution of potassium
vinyltrifluoroborate in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI
source of the mass spectrometer. The analysis is performed in the negative ion mode. High-
resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the
observed anion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic
characterization of a chemical substance like potassium vinyltrifluoroborate.
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Caption: Workflow for the spectroscopic analysis of potassium vinyltrifluoroborate.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of Potassium
Vinyltrifluoroborate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043214#spectroscopic-data-of-potassium-
vinyltrifluoroborate-nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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